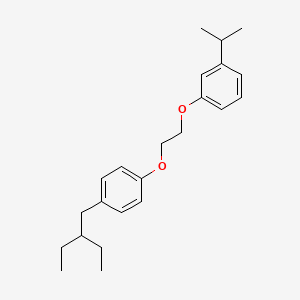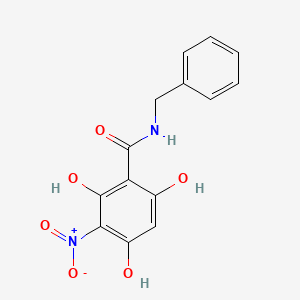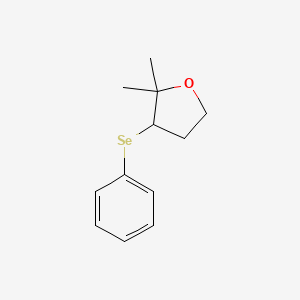
4-(4-Bromobutyl)-4'-methyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromobutyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the pyridine rings.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include 4-(4-bromobutyl)-4’-formyl-2,2’-bipyridine and 4-(4-bromobutyl)-4’-carboxy-2,2’-bipyridine.
Reduction: Products include 4-(4-bromobutyl)-4’-methylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Analytical Chemistry: It is used in the development of sensors and probes for detecting metal ions and other analytes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
Uniqueness
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both a bromobutyl group and a methyl group on the bipyridine scaffold. This combination of functional groups allows for versatile chemical modifications and the formation of diverse metal complexes. Compared to other bipyridines, this compound offers enhanced reactivity and potential for creating novel materials and catalysts.
Eigenschaften
| 115008-03-2 | |
Molekularformel |
C15H17BrN2 |
Molekulargewicht |
305.21 g/mol |
IUPAC-Name |
2-[4-(4-bromobutyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C15H17BrN2/c1-12-5-8-17-14(10-12)15-11-13(6-9-18-15)4-2-3-7-16/h5-6,8-11H,2-4,7H2,1H3 |
InChI-Schlüssel |
QBWVHZUSTRNLHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)



phenylsilane](/img/structure/B14286485.png)

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
